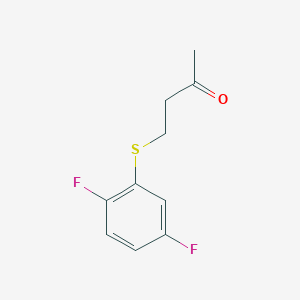

4-((2,5-Difluorophenyl)thio)butan-2-one

Description

Contextualization within Fluorinated Organosulfur Compounds

Fluorinated organosulfur compounds represent a pivotal class of molecules that have garnered considerable attention in various scientific disciplines. The strategic incorporation of fluorine atoms into organosulfur structures can dramatically alter their biological and chemical properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov

These characteristics have led to the widespread use of fluorinated organosulfur compounds in the development of pharmaceuticals and agrochemicals. mdpi.commdpi.com The synergy between the sulfur atom, which can exist in various oxidation states, and the fluorine atoms creates a unique chemical space for the design of novel functional molecules. Research in this area continues to expand, with ongoing efforts to develop new synthetic methodologies for the selective introduction of fluorine into organosulfur scaffolds. ijournals.cnresearchgate.net

Significance as a Synthetic Intermediate and Building Block

The true value of 4-((2,5-Difluorophenyl)thio)butan-2-one lies in its utility as a synthetic intermediate. Its bifunctional nature, possessing both a ketone and a fluorinated aryl thioether moiety, allows for a range of chemical modifications. The ketone group can undergo various transformations, such as reduction to an alcohol, while the aromatic ring can be subject to further functionalization.

A significant application of aryl thioether ketones like this compound is in the synthesis of heterocyclic compounds. For instance, through intramolecular cyclization reactions, these precursors can be converted into valuable scaffolds such as thiochromanones. nih.govmdpi.com Thiochromanones and their derivatives are known to exhibit a wide array of biological activities, making them attractive targets in drug discovery. nih.gov The fluorine atoms on the phenyl ring of this compound can further modulate the properties of the resulting heterocyclic systems.

While specific, publicly documented examples of the direct conversion of this compound into more complex, named compounds are not extensively detailed in readily available literature, the established reactivity of analogous aryl thioether ketones strongly supports its potential in this capacity. The general synthetic routes for thiochromanones often involve the cyclization of β-arylthiopropanoic acids, which can be derived from precursors like 4-((aryl)thio)butan-2-ones.

Overview of Research Trajectories for Aryl Thioether Ketones

The broader class of aryl thioether ketones has been a subject of extensive research due to their versatility in organic synthesis. nih.gov Key research trajectories in this area include:

Development of Novel Synthetic Methods: A primary focus is the development of efficient and sustainable methods for the synthesis of aryl thioether ketones. This includes transition-metal-catalyzed cross-coupling reactions, which have become a popular method for forming the crucial carbon-sulfur bond. nih.govacsgcipr.org

Exploration of Reactivity: Researchers are continuously exploring the diverse reactivity of aryl thioether ketones. This includes their use in cycloaddition reactions, condensations, and as precursors for a variety of heterocyclic systems. The ketone functionality serves as a handle for further molecular elaboration.

Applications in Medicinal Chemistry: A significant driver of research into aryl thioether ketones is their potential as intermediates in the synthesis of biologically active molecules. The resulting thioether-containing compounds often exhibit interesting pharmacological properties. nih.gov

Materials Science Applications: The unique electronic and photophysical properties of some aryl thioether derivatives have led to their investigation in the field of materials science, for example, in the development of organic electronic materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10F2OS |

|---|---|

Molecular Weight |

216.25 g/mol |

IUPAC Name |

4-(2,5-difluorophenyl)sulfanylbutan-2-one |

InChI |

InChI=1S/C10H10F2OS/c1-7(13)4-5-14-10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3 |

InChI Key |

BWFXIEPQQAUCLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCSC1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 2,5 Difluorophenyl Thio Butan 2 One

Reactions at the Thioether Linkage

The sulfur atom in the thioether linkage is a key site for chemical reactions, primarily involving oxidation and bond cleavage.

Oxidation Pathways (e.g., to Sulfoxides and Sulfones, excluding biological relevance)

The thioether moiety of 4-((2,5-Difluorophenyl)thio)butan-2-one can be selectively oxidized to the corresponding sulfoxide (B87167) or further to the sulfone. The control over the oxidation state is crucial and can be achieved by selecting appropriate oxidizing agents and reaction conditions. researchgate.netmdpi.com Hydrogen peroxide is a common and environmentally benign oxidant for these transformations. nih.gov

The oxidation to the sulfoxide is typically the more facile step. researchgate.net For instance, using hydrogen peroxide in glacial acetic acid provides a metal-free method for the selective oxidation of sulfides to sulfoxides in high yields. nih.gov To achieve the sulfone, stronger conditions or catalysts may be required. Niobium carbide, for example, can catalyze the oxidation of sulfides directly to sulfones using 30% hydrogen peroxide, while tantalum carbide under similar conditions yields the sulfoxide. organic-chemistry.org The selectivity between sulfoxide and sulfone can often be controlled by temperature and the choice of catalyst. organic-chemistry.org

These oxidation reactions are fundamental transformations for organosulfur compounds, providing access to molecules with different electronic and steric properties. mdpi.com

Table 1: Oxidation of Thioethers to Sulfoxides and Sulfones

| Oxidizing System | Product | Key Features |

|---|---|---|

| H₂O₂ / Acetic Acid | Sulfoxide | Metal-free, mild conditions, high selectivity. nih.gov |

| H₂O₂ / Tantalum Carbide | Sulfoxide | Catalytic, high yield. organic-chemistry.org |

| H₂O₂ / Niobium Carbide | Sulfone | Catalytic, efficient for sulfone synthesis. organic-chemistry.orgorganic-chemistry.org |

C–S Bond Cleavage Reactions and Derivatives

The carbon-sulfur (C–S) bond in aryl thioethers like this compound can be cleaved under various conditions to form new derivatives. These reactions are significant in synthetic organic chemistry for modifying molecular scaffolds. acs.org

Transition-metal-free methods have been developed for C–S bond cleavage. For example, N-chlorosuccinimide (NCS) can mediate the cleavage of C(sp³)–S bonds in thioethers. mdpi.comresearchgate.net Depending on the solvent, this can lead to the formation of aldehydes or dithioacetals. mdpi.com Another reagent, Selectfluor, can also mediate the metal-free cleavage of C(sp³)–S bonds in β-alkylthio carbonyl compounds, leading to the formation of β-alkoxy carbonyl compounds. researchgate.net

Transition-metal catalysis, particularly with iron, has also been employed for the site-selective cleavage of C(aryl)-S versus C(alkyl)-S bonds, leading to silylated products. nih.gov These methods highlight the versatility of the thioether linkage as a functional group that can be strategically cleaved to introduce new functionalities. acs.orgnih.gov

Reactions at the Ketone Functionality

The ketone group in this compound is a versatile site for a range of chemical transformations, including nucleophilic additions and reactions involving the adjacent alpha-carbon.

Nucleophilic Additions and Condensations

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. youtube.com This can lead to a variety of addition products. For example, reaction with Grignard reagents or organolithium compounds would result in the formation of tertiary alcohols after an aqueous workup. youtube.com Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol. youtube.com

Condensation reactions, such as those with hydrazine (B178648) derivatives, are also characteristic of ketones. libretexts.org For instance, the reaction with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) is a classic test for aldehydes and ketones, resulting in the formation of a brightly colored 2,4-dinitrophenylhydrazone precipitate through an addition-elimination mechanism. libretexts.orgchemguide.co.uk This reaction involves the initial nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. chemguide.co.uk

Alpha-Functionalization and Enolate Chemistry

The protons on the carbon atoms alpha to the ketone (the C1 and C3 positions of the butan-2-one moiety) are acidic and can be removed by a base to form an enolate ion. masterorganicchemistry.com This enolate is a powerful nucleophile and a key intermediate in many carbon-carbon bond-forming reactions. youtube.com

The formation of the enolate allows for a variety of alpha-functionalization reactions. For example, the enolate can react with alkyl halides in an Sₙ2 reaction, a process known as alkylation, to introduce an alkyl group at the alpha-position. masterorganicchemistry.com It can also react with other electrophiles, such as halogens, leading to alpha-halogenated ketones. mnstate.edu

Furthermore, the enolate can act as a nucleophile in conjugate addition reactions (Michael additions) with α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.org This reaction results in the formation of a new carbon-carbon bond at the β-position of the unsaturated system. libretexts.org The regioselectivity of these reactions is a cornerstone of modern synthetic strategy.

Reactivity of the Difluorophenyl Moiety

The 2,5-difluorophenyl group is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the fluorine atoms. However, it is activated towards nucleophilic aromatic substitution (SₙAr). The fluorine atoms can act as leaving groups when attacked by strong nucleophiles.

The positions ortho and para to the activating thioether group are electronically different from the meta position, influencing the regioselectivity of substitution reactions. In highly fluorinated aromatic systems, such as pentafluoropyridine, the position of nucleophilic attack can be controlled by reaction conditions and the nature of the nucleophile. rsc.org For instance, nucleophilic attack may occur selectively at the C-4 position under mild conditions, while harsher conditions can lead to substitution at the C-2 and C-6 positions. rsc.org While this compound is not as activated as pentafluoropyridine, similar principles of regioselectivity in SₙAr reactions would apply, with strong nucleophiles potentially displacing one of the fluorine atoms, likely ortho or para to the thioether group, under forcing conditions.

Electrophilic Aromatic Substitution (if applicable)

Electrophilic Aromatic Substitution (SEAr) on the 2,5-difluorophenyl ring of the title compound is expected to be significantly retarded compared to benzene. This is due to the strong electron-withdrawing inductive effect (-I) of the two fluorine atoms, which deactivates the ring towards attack by electrophiles. researchgate.netwikipedia.org The general mechanism for SEAr proceeds in two steps: initial attack by an electrophile to form a resonance-stabilized carbocation known as an arenium ion (or Wheland intermediate), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.combyjus.com

The substituents on the ring—two fluorine atoms and a thioether group—also direct the position of any potential substitution. Both fluorine and the thioether group are ortho, para-directors. The available positions for substitution on the 1-thio-2,5-difluorophenyl ring are C3, C4, and C6.

The thioether group at C1 directs to positions C2 (substituted), C4, and C6.

The fluorine at C2 directs to C1 (substituted), C3, and C5 (substituted).

The fluorine at C5 directs to C4 and C6.

| Compound | Relative Rate (Benzene = 1) | Key Electronic Effect of Substituent |

|---|---|---|

| Benzene | 1.0 | Reference |

| Toluene | 25 | Activating (-CH₃) |

| Fluorobenzene | 0.15 | Deactivating (-F) |

| Chlorobenzene | 0.033 | Deactivating (-Cl) |

| Nitrobenzene | 6 x 10⁻⁸ | Strongly Deactivating (-NO₂) |

Nucleophilic Aromatic Substitution (if applicable)

The presence of strong electron-withdrawing groups makes an aromatic ring susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org In this compound, the two fluorine atoms serve this role, rendering the ring electron-deficient and thus a viable substrate for attack by strong nucleophiles. The fluorine atoms themselves can act as leaving groups in such a reaction.

The SNAr mechanism is typically a two-step addition-elimination process. libretexts.org A nucleophile first attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. For the reaction to proceed, the negative charge of the Meisenheimer complex must be effectively stabilized, which is facilitated by electron-withdrawing groups at the ortho and/or para positions relative to the site of attack. wikipedia.orglibretexts.org In this molecule, one fluorine atom is ortho or para to the other, providing the necessary stabilization for the substitution of either fluorine. While nitro groups are more potent activators for SNAr, polyfluorinated arenes are known to undergo these reactions. mdpi.comresearchgate.net

Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than other halides. This is because the rate-determining step is typically the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, accelerating this initial attack. youtube.com

Influence of Fluorine Substituents on Reactivity

The two fluorine atoms on the phenyl ring of this compound exert a profound and dual influence on its chemical reactivity. This duality arises from the interplay of fluorine's inductive and resonance effects.

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond framework. This effect is dominant, causing a general deactivation of the ring toward electrophilic attack and an activation toward nucleophilic attack. researchgate.net

Resonance Effect (+R): The lone pairs of electrons on the fluorine atoms can be donated into the π-system of the aromatic ring. While this effect is weaker than the inductive withdrawal, it is responsible for directing incoming electrophiles to the ortho and para positions.

Intermediate Stabilization: The net electronic effect of fluorine influences the stability of reaction intermediates. In electrophilic substitution, the electron-withdrawing nature of fluorine destabilizes the positively charged arenium ion intermediate, slowing the reaction. libretexts.org Conversely, in nucleophilic substitution, it stabilizes the negatively charged Meisenheimer complex, facilitating the reaction. youtube.comyoutube.com

Leaving Group Ability: The strength of the C-F bond is high, yet in SNAr reactions, fluoride's ability to enhance the electrophilicity of its attached carbon makes it an effective leaving group. youtube.com

| Effect | Impact on Electrophilic Aromatic Substitution (SEAr) | Impact on Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|

| Inductive (-I) | Strong deactivation of the ring | Strong activation of the ring |

| Resonance (+R) | Weak activation; directs ortho and para | Minor opposing effect; helps stabilize intermediate |

| Overall Effect on Rate | Decreases rate significantly | Increases rate significantly |

| Effect on Intermediate | Destabilizes cationic Wheland intermediate | Stabilizes anionic Meisenheimer complex |

Mechanistic Investigations of Key Transformations

Kinetic Studies

Kinetic analysis of the oxidation of aryl thioethers has been a subject of significant research. acs.orgresearchgate.netacs.org The sulfur atom in the thioether can be oxidized sequentially to form a sulfoxide and then a sulfone. The rate of this oxidation is highly dependent on the oxidant used and the electronic properties of the aryl group.

Studies on a series of aryl thioethers have shown that the reaction kinetics are sensitive to the substituents on the aromatic ring. researchgate.netnih.gov Electron-donating groups on the ring increase the electron density on the sulfur atom, making it more nucleophilic and accelerating its reaction with electrophilic oxidants like hydrogen peroxide (H₂O₂) or hypochlorite (B82951) (OCl⁻). Conversely, electron-withdrawing groups, such as the two fluorine atoms in this compound, decrease the electron density on the sulfur. This reduced nucleophilicity is expected to decrease the rate of oxidation compared to an unsubstituted phenyl thioether.

The oxidation typically follows second-order kinetics, being first order in both the thioether and the oxidant. nih.gov A kinetic analysis would likely show a smaller second-order rate constant (k₂) for the title compound compared to its non-fluorinated analogs.

| Substituent (X) in X-C₆H₄-S-CH₃ | Hammett Constant (σₚ) | Rate Constant, k₂ (M⁻¹s⁻¹) |

|---|---|---|

| 4-OCH₃ | -0.27 | ~3.5 x 10⁻³ |

| 4-H | 0.00 | ~1.0 x 10⁻³ |

| 4-Cl | +0.23 | ~4.0 x 10⁻⁴ |

| 4-NO₂ | +0.78 | ~3.0 x 10⁻⁵ |

| 2,5-F₂ (Estimated) | ~+0.21 (σ_m-F + σ_p-F) | Expected to be < 1.0 x 10⁻³ |

Identification of Intermediates

The identification of transient species is crucial for elucidating reaction mechanisms. For the potential transformations of this compound, several key intermediates can be postulated.

Wheland Intermediate (in SEAr): In an electrophilic substitution reaction, the attack on the aromatic ring by an electrophile (E⁺) would generate a resonance-stabilized carbocation, the Wheland intermediate (also known as an arenium ion or σ-complex). wikipedia.orgmasterorganicchemistry.com This intermediate is characterized by an sp³-hybridized carbon atom in the ring, temporarily disrupting aromaticity. The positive charge is delocalized across the remaining sp²-hybridized carbons.

Meisenheimer Complex (in SNAr): For nucleophilic aromatic substitution, the key intermediate is the Meisenheimer complex. wikipedia.orgnih.gov This is a negatively charged, resonance-stabilized intermediate formed by the addition of a nucleophile to the electron-deficient aromatic ring. libretexts.orgyoutube.comyoutube.com The stability of this complex is critical for the reaction to proceed and is enhanced by the electron-withdrawing fluorine atoms. youtube.comyoutube.com

Sulfoxide (in Oxidation): In the oxidation of the thioether, the sulfoxide (4-((2,5-difluorophenyl)sulfinyl)butan-2-one) is a stable and often isolable intermediate. nih.gov The reaction proceeds from the thioether (oxidation state +2 for sulfur) to the sulfoxide (+4) and can be further oxidized to the sulfone (+6). Mechanistic studies on sulfide (B99878) oxidation suggest a concerted nucleophilic displacement by the sulfur on the oxidant, although other pathways involving radical or betaine (B1666868) intermediates can occur depending on the conditions. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-((2,5-Difluorophenyl)thio)butan-2-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement.

¹H, ¹³C, and ¹⁹F NMR for Structural Insights

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the butanone moiety typically appear as a singlet, while the methylene (B1212753) protons adjacent to the carbonyl group and the sulfur atom exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The aromatic protons on the difluorophenyl ring show characteristic splitting patterns influenced by both proton-proton and proton-fluorine couplings.

In the ¹³C NMR spectrum, each unique carbon atom gives rise to a separate resonance. The carbonyl carbon is readily identified by its characteristic downfield chemical shift. The carbons of the difluorophenyl ring show signals that are split due to coupling with the attached fluorine atoms (C-F coupling), providing valuable information about the substitution pattern.

The ¹⁹F NMR spectrum is particularly informative for this compound, showing distinct resonances for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling constants between the fluorine atoms and with adjacent protons offer unambiguous evidence for the 2,5-difluoro substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are predicted values and may vary slightly from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ketone) | ~2.2 | ~30 |

| CH₂ (adjacent to C=O) | ~2.8 | ~45 |

| CH₂ (adjacent to S) | ~3.2 | ~38 |

| Aromatic CH | ~7.0-7.3 | ~115-120 |

| Aromatic C-F | - | ~155-160 (with C-F coupling) |

| Aromatic C-S | - | ~125-130 |

| C=O | - | ~208 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To establish the precise connectivity of atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For instance, it would show a clear correlation between the two methylene groups in the butane (B89635) chain, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. This allows for the unambiguous assignment of each carbon resonance based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular skeleton. For example, correlations would be observed between the methyl protons and the carbonyl carbon, as well as between the methylene protons and the carbons of the aromatic ring through the sulfur atom.

Theoretical Predictions and Analysis of Chemical Shifts and Coupling Constants

Computational chemistry methods can be used to predict NMR chemical shifts and coupling constants. These theoretical calculations, when compared with experimental data, can provide a deeper understanding of the electronic structure and conformation of the molecule. The analysis of through-space and through-bond couplings involving the fluorine atoms can offer insights into the preferred orientation of the difluorophenylthio group relative to the butanone chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Fragmentation Pathway Analysis for Structural Insights

In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule and can be used to deduce its structure. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of a methyl radical or an acetyl group.

McLafferty rearrangement: A characteristic fragmentation of ketones, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.

Cleavage at the C-S bond: Fragmentation can occur at the thioether linkage, separating the butanone side chain from the difluorophenyl group.

Table 2: Plausible Mass Spectrometry Fragments

| Fragment Ion (m/z) | Possible Structure |

|---|---|

| [M]+• | C₁₀H₁₀F₂OS+• (Molecular Ion) |

| [M - CH₃]+ | Loss of a methyl group |

| [M - C₂H₃O]+ | Loss of an acetyl group |

| [C₄H₇O]+ | Fragment corresponding to the butanone moiety after C-S cleavage |

| [C₆H₃F₂S]+ | Fragment corresponding to the 2,5-difluorothiophenyl moiety |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule and can offer insights into its conformational isomers. The vibrational modes of this compound are dictated by the stretching and bending of its constituent bonds, including the carbonyl group, the thioether linkage, the difluorinated aromatic ring, and the aliphatic carbon chain.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent absorption band is expected to be the C=O stretching vibration of the ketone functional group, typically appearing in the range of 1700-1725 cm⁻¹. docbrown.infochemicalbook.com The intensity of this peak is generally strong due to the large change in dipole moment during the vibration. The presence of the thioether (C-S) linkage would likely give rise to weaker absorptions in the fingerprint region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the butane chain would appear just below this value. libretexts.org The C-F stretching vibrations of the difluorophenyl group are expected to produce strong bands in the 1100-1300 cm⁻¹ region.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=O | Stretch | 1705 - 1725 | IR (strong), Raman (moderate) |

| Aromatic C-H | Stretch | 3050 - 3100 | IR (moderate), Raman (strong) |

| Aliphatic C-H | Stretch | 2850 - 2960 | IR (moderate), Raman (moderate) |

| C-F | Stretch | 1100 - 1300 | IR (strong) |

| C-S | Stretch | 600 - 800 | IR (weak), Raman (moderate) |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | IR (moderate), Raman (strong) |

This is a hypothetical data table based on typical values for these functional groups.

Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in assigning the observed vibrational modes and predicting the spectra for different possible conformers of the molecule. mdpi.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature search, no crystal structure for this compound has been deposited in crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orglibretexts.org

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry of the molecule.

Conformation: The exact solid-state conformation of the flexible butanone side chain relative to the difluorophenylthio moiety.

Intermolecular Interactions: Identification of any significant non-covalent interactions, such as C-H···O, C-H···F, or π-stacking interactions, which govern the crystal packing. mdpi.com

Absolute Configuration: For chiral crystals, the absolute configuration can be unambiguously determined. suniv.ac.in

The resulting crystal structure would serve as a crucial benchmark for computational models and would provide a foundational understanding of the molecule's solid-state properties.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis for electronic transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The chromophores present in this compound are the difluorophenyl ring and the carbonyl group.

The UV-Vis spectrum is expected to exhibit absorptions corresponding to π → π* transitions associated with the aromatic ring and n → π* transitions of the carbonyl group. The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and occur at lower wavelengths, while the n → π* transition of the ketone is symmetry-forbidden, resulting in a weak absorption at a longer wavelength. The substitution pattern on the aromatic ring and the presence of the sulfur atom can influence the position and intensity of these absorption bands.

Expected Electronic Transitions:

| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | Difluorophenyl ring | ~250 - 270 | High |

| n → π | Carbonyl group | ~280 - 300 | Low |

This is a hypothetical data table based on the expected electronic transitions for the given chromophores.

Time-dependent density functional theory (TD-DFT) calculations could be used to predict the electronic spectrum and aid in the assignment of the observed absorption bands. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework to understand molecular structure, stability, and reactivity based on the principles of quantum mechanics. nih.gov Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to model the behavior of electrons in molecules. nanobioletters.com DFT, in particular, has become a popular approach due to its balance of computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 4-((2,5-Difluorophenyl)thio)butan-2-one. nih.gov

An analysis of the electronic structure of this compound would reveal how the constituent atoms and functional groups influence the distribution of electron density throughout the molecule. The presence of the electron-withdrawing fluorine atoms on the phenyl ring is expected to significantly impact the electronic properties.

Key insights from a hypothetical DFT study at the B3LYP/6-311++G(d,p) level of theory could include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO is likely to be localized on the sulfur atom and the phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the carbonyl group and the difluorophenyl ring, suggesting these as the sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Electron Density and Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution. Regions of negative potential (red/yellow) would be expected around the oxygen of the carbonyl group and the fluorine atoms, highlighting their nucleophilic character. Regions of positive potential (blue) would likely be found around the hydrogen atoms and the carbonyl carbon.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about bonding interactions. For instance, it could quantify the delocalization of electron density from the sulfur lone pairs into the aromatic ring and potential hyperconjugative interactions within the butanone chain.

A hypothetical representation of frontier molecular orbital energies is presented below.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

This interactive table contains hypothetical data for illustrative purposes.

A systematic conformational search, followed by geometry optimization using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)), would identify the stable conformers. The analysis would likely focus on the torsion angles around the C-S and C-C bonds of the butanone chain. The results would reveal the most stable arrangement of the difluorophenyl group relative to the butanone moiety. It is plausible that the most stable conformer would be one that minimizes steric hindrance while maximizing favorable orbital interactions. nih.gov

The energy landscape would depict the energy of the molecule as a function of these key dihedral angles, showing the energy barriers to rotation between different conformers.

Below is a hypothetical table of relative energies for different conformers.

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5° | 0.00 |

| B | 65.2° | 1.85 |

| C | -70.1° | 2.10 |

This interactive table contains hypothetical data for illustrative purposes.

Computational methods can predict the reactivity of this compound towards various reagents. Reactivity indices derived from conceptual DFT, such as Fukui functions and dual descriptors, can identify the most nucleophilic and electrophilic sites within the molecule.

For a proposed reaction, such as the oxidation of the thioether to a sulfoxide (B87167) or the reduction of the ketone, quantum chemical calculations can be used to elucidate the reaction mechanism. This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Vibrational frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Quantum chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These can then be converted to NMR chemical shifts (¹H and ¹³C) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Predicted chemical shifts can be invaluable for assigning peaks in an experimental NMR spectrum.

Vibrational Frequencies: Calculation of the vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule. The predicted frequencies correspond to specific vibrational modes, such as the C=O stretch of the ketone, the C-F stretches of the aromatic ring, and the C-S stretch of the thioether. Comparing the calculated spectrum to the experimental one can help confirm the structure of the compound. researchgate.net

A table of predicted ¹³C NMR chemical shifts is provided below for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 207.5 |

| CH₂ (adjacent to C=O) | 45.2 |

| CH₂ (adjacent to S) | 38.9 |

| CH₃ | 29.8 |

| C-S (Aromatic) | 135.1 |

| C-F (Aromatic) | 158.3 (JCF = 245 Hz) |

This interactive table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (e.g., in a solvent or in a solid state) over time. mdpi.com For this compound, MD simulations could be employed to study its interactions with solvent molecules, which can influence its conformational preferences and reactivity.

By simulating a system containing one or more molecules of the compound surrounded by solvent molecules (e.g., water or an organic solvent), MD can provide insights into:

Solvation Effects: How solvent molecules arrange around the solute and the strength of intermolecular interactions such as hydrogen bonding or van der Waals forces.

Conformational Dynamics: How the molecule samples different conformations in solution over time, providing a more dynamic picture than the static energy landscape from quantum calculations.

Transport Properties: In larger scale simulations, properties like diffusion coefficients could be estimated.

Reaction Pathway Energetics and Mechanism Validation

For any proposed chemical transformation of this compound, a detailed understanding of the reaction pathway is crucial. Computational chemistry allows for the mapping of the potential energy surface (PES) for a given reaction. This involves calculating the energies of the reactants, products, any intermediates, and the transition states that connect them.

For example, in a study of the oxidation of the thioether group, calculations could be used to compare the energetics of different possible mechanisms, thereby validating which pathway is the most likely to occur under a given set of conditions. This level of mechanistic detail is often inaccessible through experimental means alone.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Intermediate in Multi-Step Synthesis

The reactivity of the distinct functional groups within 4-((2,5-Difluorophenyl)thio)butan-2-one makes it a valuable and versatile intermediate in multi-step synthetic sequences. The ketone and thioether moieties can be selectively transformed, allowing for the stepwise construction of complex molecules. nih.govmasterorganicchemistry.com

The carbonyl group of the butanone chain is susceptible to a wide range of nucleophilic additions and condensation reactions. For instance, it can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. Alternatively, the ketone can react with organometallic reagents to form tertiary alcohols or undergo reactions such as the Wittig reaction to form alkenes. The adjacent methylene (B1212753) protons are acidic and can be deprotonated to form an enolate, which is a key intermediate for C-C bond formation through aldol (B89426) reactions or alkylations. organic-chemistry.org

The thioether linkage provides another site for chemical modification. Thioethers are readily oxidized to form sulfoxides and sulfones, introducing new functional groups with different chemical properties. britannica.comrsc.org The carbon-sulfur bond itself can, under certain conditions, be cleaved or rearranged, providing further synthetic pathways. acs.orgnih.gov The difluorophenyl group influences the reactivity of the thioether and provides a site for further aromatic substitution reactions, although the C-F bond is generally strong and stable. wikipedia.org

| Functional Group | Reaction Type | Potential Product Class | Significance |

| Ketone (C=O) | Reduction (e.g., with NaBH₄) | Secondary Alcohol | Introduces hydroxyl functionality for further reactions. |

| Ketone (C=O) | Grignard/Organolithium Addition | Tertiary Alcohol | Carbon skeleton elaboration. |

| Ketone (α-Carbon) | Enolate Formation / Aldol Condensation | β-Hydroxy Ketone | C-C bond formation and increased molecular complexity. organic-chemistry.org |

| Thioether (-S-) | Oxidation (e.g., with H₂O₂, m-CPBA) | Sulfoxide (B87167), Sulfone | Modifies electronics, polarity, and introduces chirality (sulfoxide). britannica.comrsc.org |

| Aromatic Ring (C-F) | Nucleophilic Aromatic Substitution (SNAr) | Substituted Aryl Derivatives | Allows for attachment of other functional groups (requires harsh conditions). |

Role as a Precursor for Modified Fluorinated Organosulfur Architectures

Organofluorine compounds containing sulfur are of significant interest due to the unique properties imparted by the combination of these two elements. acs.org this compound serves as an excellent precursor for a variety of modified fluorinated organosulfur architectures, primarily through oxidation of the sulfide (B99878) linkage. nih.govacs.org

Controlled oxidation of the thioether can selectively yield either the corresponding sulfoxide or sulfone. rsc.org

Fluorinated Sulfoxides: Oxidation with one equivalent of an oxidant like hydrogen peroxide or sodium metaperiodate produces 4-((2,5-Difluorophenyl)sulfinyl)butan-2-one. britannica.com This transformation introduces a chiral center at the sulfur atom, creating a stereogenic unit. Fluorinated sulfoxides are valuable building blocks in asymmetric synthesis and can possess unique biological properties.

Fluorinated Sulfones: More vigorous oxidation, for instance with excess oxidant, yields 4-((2,5-Difluorophenyl)sulfonyl)butan-2-one. britannica.com The sulfone group is a strong electron-withdrawing group and a stable hydrogen bond acceptor. Fluorinated sulfones are known for their high chemical and thermal stability. nih.gov

These transformations convert the relatively nonpolar thioether into highly polar sulfoxide and sulfone functional groups, drastically altering the molecule's physical and chemical properties, such as solubility, melting point, and coordinative ability.

| Derivative | Oxidation State of Sulfur | Key Features | Potential Applications |

| Thioether (Sulfide) | -2 | Nonpolar, soft Lewis base | Starting material, ligand design. masterorganicchemistry.com |

| Sulfoxide | 0 | Chiral, polar, H-bond acceptor | Asymmetric synthesis, medicinal chemistry. nih.gov |

| Sulfone | +2 | Achiral, highly polar, stable | High-performance materials, synthetic intermediates. britannica.comacs.org |

Applications in the Synthesis of Complex Molecular Scaffolds

A molecular scaffold is a core structure to which various functional groups can be attached. wikipedia.org The inherent functionality of this compound makes it a useful building block for constructing more elaborate molecular frameworks. nih.gov Both the ketone functionality and the aryl thioether portion can be exploited in reactions that build molecular complexity.

Potential in Catalysis or Ligand Design

Thioethers are well-established ligands in transition metal catalysis. bohrium.comresearchgate.net The sulfur atom possesses lone pairs of electrons that can coordinate to metal centers. As a soft donor, sulfur typically forms stable complexes with soft, later transition metals such as palladium (Pd), platinum (Pt), rhodium (Rh), and copper (Cu). bohrium.comwikipedia.org

This compound has the potential to act as a bidentate ligand if the ketone's oxygen atom also participates in metal coordination, forming a chelate ring. However, it is more likely to function as a monodentate thioether ligand. wikipedia.org The electronic properties of the ligand are critical for the catalytic activity of the resulting metal complex. acsgcipr.org The presence of two electron-withdrawing fluorine atoms on the phenyl ring will decrease the electron density on the sulfur atom, modulating its donor strength compared to a non-fluorinated analogue. This tuning of electronic properties can be crucial for optimizing the performance of a catalyst in reactions such as cross-coupling, hydrogenation, or hydroformylation.

| Metal Center | Potential Catalytic Application | Role of the Ligand |

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Heck) | Stabilize active catalytic species, influence selectivity. acsgcipr.org |

| Rhodium (Rh) | Hydroformylation, Hydrogenation | Control reactivity and stereochemistry. bohrium.com |

| Copper (Cu) | C-S/C-O Bond Formation (Ullmann-type) | Promote oxidative addition and reductive elimination steps. acsgcipr.org |

| Gold (Au) | Catalysis of alkyne/allene reactions | Stabilize cationic intermediates. |

Integration into Novel Materials (excluding direct human contact/biological materials)

The incorporation of fluorine into organic compounds is a widely used strategy in materials science to develop advanced materials with desirable properties. wikipedia.orgnumberanalytics.comresearchgate.net These properties often include high thermal stability, chemical inertness, hydrophobicity, and specific electronic characteristics like low dielectric constants. numberanalytics.comtaylorandfrancis.com

This compound embodies the key structural unit of a fluorinated aryl thioether, which is the repeating unit in fluorinated poly(aryl thioether)s. nih.govsemanticscholar.org These polymers are known for their excellent performance characteristics. researchgate.netresearchgate.net While not a monomer itself, the compound serves as a model for understanding the properties this unit would impart to a larger material.

The high strength of the C-F bond contributes to the thermal and oxidative stability of materials. The fluorinated phenyl ring can enhance hydrophobicity and lower the surface energy of a material. In the context of electronic materials, fluorination is known to lower the dielectric constant, which is a critical property for materials used in high-speed communication technologies. rsc.org Therefore, incorporating structural motifs similar to this compound into polymers or other materials could lead to the development of novel fluoropolymers with tailored thermal, mechanical, and electronic properties. researchgate.netscience.govmdpi.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., HPLC, GC-MS with a focus on method development)

Chromatographic techniques are central to the separation and analysis of 4-((2,5-Difluorophenyl)thio)butan-2-one from complex mixtures. Method development is a critical aspect that involves optimizing various parameters to achieve the desired resolution, sensitivity, and analysis time.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of moderately polar and non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this type of molecule.

Method Development Considerations:

Column Selection: A C18 column is a common choice for the separation of aromatic compounds. The hydrophobicity of the stationary phase provides good retention for the analyte.

Mobile Phase: A gradient elution using a mixture of an aqueous component (like deionized water with a pH modifier such as formic or acetic acid) and an organic solvent (such as acetonitrile or methanol) is typically employed. The gradient allows for the efficient elution of the compound and any potential impurities with varying polarities.

Detector: A photodiode array (PDA) or a UV-Vis detector is suitable for detection, as the aromatic ring in the molecule will absorb UV light. The detection wavelength can be optimized by scanning the UV spectrum of the compound.

Below is a hypothetical data table illustrating the results of an HPLC analysis for this compound.

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-90% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time (RT) | 7.8 min |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a ketone, it is amenable to GC analysis. The mass spectrometer provides structural information, aiding in unequivocal identification. mdpi.com

Method Development Considerations:

Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable for separating aromatic compounds.

Inlet Temperature: The injector temperature must be high enough to ensure complete volatilization of the sample without causing thermal degradation.

Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from other components in the sample.

Mass Spectrometry: Electron ionization (EI) is a common ionization technique. The resulting mass spectrum will show a molecular ion peak and characteristic fragment ions that can be used for identification and quantification. nih.gov For ketones, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to improve chromatographic properties and detection limits. sigmaaldrich.com

A table of expected mass spectral data for this compound is presented below.

| Ion Type | Proposed Fragment Ion | m/z (expected) |

| Molecular Ion | [M]+• | 230 |

| Fragment Ion 1 | [M - CH3CO]+ | 187 |

| Fragment Ion 2 | [C6H3F2S]+ | 145 |

| Fragment Ion 3 | [C4H7O]+ | 71 |

| Fragment Ion 4 | [CH3CO]+ | 43 |

Electrochemical Methods for Reactivity Studies

While not a primary method for detection and quantification, electrochemical techniques such as cyclic voltammetry can be employed to study the redox behavior and reactivity of this compound. The thioether moiety can be susceptible to oxidation. nih.gov Electrochemical studies can provide insights into its metabolic fate and potential for degradation.

Electrochemical studies on similar aryl thioethers have shown that they can undergo oxidation at the sulfur atom. acs.org The presence of electron-withdrawing fluorine atoms on the phenyl ring would likely influence the oxidation potential. A cyclic voltammetry experiment could reveal the potential at which the thioether is oxidized and whether the process is reversible or irreversible. This information is valuable for understanding its chemical stability and potential interactions in biological or environmental systems.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. nih.govsaspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry. rsisinternational.org This is particularly useful for analyzing this compound in complex matrices such as biological fluids or environmental samples. The HPLC separates the target compound from other components, and the mass spectrometer provides its molecular weight and structural information, allowing for confident identification and quantification even at very low concentrations. asiapharmaceutics.info

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For even greater selectivity and sensitivity in complex matrices, GC-MS/MS can be utilized. This technique involves the selection of a specific parent ion from the initial mass spectrum, which is then fragmented to produce daughter ions. By monitoring specific parent-daughter ion transitions, chemical noise can be significantly reduced, leading to lower detection limits and more reliable quantification.

The application of these hyphenated techniques is crucial in pharmaceutical analysis for impurity profiling and metabolite identification. rsisinternational.orgactascientific.com

Future Research Directions and Unexplored Potential

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research could focus on novel and sustainable routes to 4-((2,5-Difluorophenyl)thio)butan-2-one and its analogs.

Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds under mild conditions. rsc.orgbohrium.com Future studies could explore the use of photocatalysts to mediate the coupling of 2,5-difluorothiophenol with a suitable butanone precursor. This approach could offer a more energy-efficient and selective alternative to traditional methods. Recent advancements in photocatalysis have enabled the synthesis of a diverse range of thioether compounds with good yields and high site selectivity. rsc.org

C-H Activation : Direct C-H activation represents a highly atom-economical strategy for the formation of new bonds. gaylordchemical.com Research could be directed towards the development of catalytic systems, potentially metal-free, that can directly couple 2,5-difluorobenzene with a sulfur-containing butanone synthon, thereby avoiding the need for pre-functionalized starting materials. gaylordchemical.comrsc.org

Flow Chemistry : The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of pharmaceutical intermediates and other fine chemicals. nih.govchemicalindustryjournal.co.ukmdpi.com Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process. researchgate.net

Green Solvents and Catalysts : A move away from hazardous solvents and heavy metal catalysts is a key tenet of green chemistry. Future synthetic strategies could focus on the use of benign solvents like water or ionic liquids, and the development of recyclable, solid-supported catalysts for the synthesis of thioethers. nih.govorganic-chemistry.org The use of solid acid catalysts, for instance, has shown promise in the synthesis of thioethers from alcohols and thiols under solvent-free conditions. nih.gov

Exploration of Unconventional Reactivity Patterns

The electronic properties of the difluorophenyl group and the presence of multiple functional groups in this compound suggest that it may exhibit unconventional reactivity.

Fluorine-Directed Reactivity : The two fluorine atoms on the aromatic ring are expected to significantly influence the molecule's reactivity. Future studies could investigate how these electron-withdrawing groups affect the nucleophilicity of the sulfur atom and the electrophilicity of the aromatic ring. This could lead to the discovery of novel substitution or coupling reactions.

Beta-Ketosulfide Chemistry : The 1,3-relationship between the ketone and the thioether in the butanone chain could give rise to interesting reactivity. Research could explore the potential for cyclization reactions, rearrangements, or the formation of unique enolate structures, leading to the synthesis of novel heterocyclic compounds.

Development of New Derivatization Strategies

The functional groups present in this compound provide handles for a wide range of derivatization reactions, which could be used to generate a library of new compounds with potentially interesting properties.

Ketone Modifications : The ketone carbonyl group is a versatile site for derivatization. Future work could involve its reduction to an alcohol, conversion to an oxime or hydrazone, or its use in aldol (B89426) or other carbon-carbon bond-forming reactions. nih.gov These modifications could be used to attach a variety of other functional groups or to build more complex molecular architectures.

Thioether Oxidation : The thioether linkage can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives would have significantly different electronic and steric properties, which could in turn influence their chemical reactivity and biological activity.

Aromatic Ring Functionalization : While challenging, the selective functionalization of the difluorophenyl ring could provide access to a wide range of new derivatives. Research could focus on developing methods for further substitution on the aromatic ring, potentially leveraging the directing effects of the existing fluorine and thioether substituents.

Advanced Computational Studies and Predictive Modeling

Computational chemistry and machine learning are increasingly powerful tools for understanding and predicting the properties and reactivity of molecules. numberanalytics.com

Quantum Chemical Calculations : Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties, including geometries, electronic structures, and reaction energies. rowansci.comnih.govacs.org These calculations could be used to understand the conformational preferences of this compound, to predict its reactivity in various reactions, and to elucidate reaction mechanisms. numberanalytics.com

Machine Learning for Reaction Prediction : Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions. neurips.ccnips.ccnih.gov As more data on the reactivity of thioethers and fluorinated compounds becomes available, machine learning models could be developed to predict the most effective conditions for synthesizing and derivatizing this compound. arocjournal.comrsc.org

Predictive Modeling of Biological Activity : Computational methods can also be used to predict the potential biological activity of a molecule. By modeling the interactions of this compound and its derivatives with various biological targets, it may be possible to identify promising candidates for further experimental investigation. maxapress.comnih.gov

Integration into Emerging Chemical Technologies

The unique structural features of this compound suggest that it could be a valuable building block for a variety of emerging chemical technologies.

Q & A

Q. Q1. What are the common synthetic routes for 4-((2,5-Difluorophenyl)thio)butan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example:

- Thiol-Acetone Coupling : React 2,5-difluorothiophenol with 4-chlorobutan-2-one under basic conditions (e.g., K₂CO₃ in DMF). Temperature (60–80°C) and stoichiometric ratios (1:1.2 thiol:ketone) are critical to minimize disulfide byproducts .

- Sulfur Insertion : Alternative routes use Lawesson’s reagent for thioether formation, but this may require inert atmospheres to prevent oxidation .

Yield optimization requires monitoring via TLC or GC-MS, with typical yields ranging 50–70% depending on purification (column chromatography vs. recrystallization) .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR confirms the thioether linkage (δ 2.5–3.0 ppm for SCH₂) and fluorophenyl aromatic signals (δ 6.8–7.5 ppm with coupling constants J = 8–12 Hz for meta/para fluorines) .

- Mass Spectrometry (HRMS) : ESI-HRMS validates molecular ion [M+H]⁺ at m/z 233.05 (C₁₀H₉F₂OS) with isotopic peaks for sulfur and chlorine (if present) .

- X-ray Crystallography : Resolves steric effects from the fluorophenyl group and confirms dihedral angles between the thioether and ketone moieties .

Advanced Research Questions

Q. Q3. How does the electronic nature of the 2,5-difluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing fluorine atoms activate the aromatic ring toward electrophilic attacks but deactivate the thioether sulfur. Computational studies (DFT) show:

- Sulfur Nucleophilicity : Reduced compared to non-fluorinated analogs, requiring stronger bases (e.g., NaH vs. K₂CO₃) for alkylation .

- Ring Electronic Effects : Fluorine substituents increase the C-S bond polarization, making the compound prone to oxidation (e.g., sulfoxide formation under mild H₂O₂) .

Experimental validation involves Hammett plots using substituted arylthio analogs .

Q. Q4. What are the challenges in interpreting contradictory spectral data for this compound, and how can they be resolved?

Methodological Answer: Contradictions often arise from:

- Dynamic Effects : Rotamers in NMR (e.g., hindered rotation around the C-S bond) cause peak splitting. Variable-temperature NMR (VT-NMR) at –40°C simplifies spectra by slowing rotation .

- Impurity Artifacts : Trace disulfides from synthesis may mimic oxidation products. LC-MS with UV detection (254 nm) distinguishes thioether (λmax ~280 nm) from disulfides (λmax <250 nm) .

- Fluorine Coupling : Overlapping ¹⁹F NMR signals (δ –110 to –120 ppm) require decoupling experiments or high-field instruments (≥500 MHz) .

Q. Q5. How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinases). The fluorophenyl group’s hydrophobicity enhances binding to aromatic pockets, while the ketone may form hydrogen bonds .

- ADMET Predictions : Tools like SwissADME estimate logP (~2.8) and bioavailability, suggesting moderate blood-brain barrier penetration but potential hepatic metabolism via sulfoxidation .

- In Silico Toxicity : QSAR models predict low acute toxicity (LD50 >500 mg/kg) but flag possible mutagenicity from sulfoxide metabolites .

Q. Q6. What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

Q. Q7. How can researchers reconcile discrepancies in reported biological activity across studies?

Methodological Answer: Discrepancies may stem from:

- Assay Conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or serum content alter compound uptake. Standardize using cell-free assays (e.g., enzyme inhibition) .

- Metabolite Interference : Active metabolites (e.g., sulfoxides) may contribute to observed effects. Use CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound activity .

- Solubility Limits : DMSO stock concentrations >1% can artifactually inhibit cellular pathways. Pre-test solubility in PBS or culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.